molecular formula C18H18Cl2N2O4 B14672946 Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester CAS No. 37744-47-1

Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester

Cat. No.: B14672946
CAS No.: 37744-47-1
M. Wt: 397.2 g/mol
InChI Key: OVYJJSSBRLTNQS-UHFFFAOYSA-N
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Description

Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester is a chemical compound with a complex structure that includes a hexanedioic acid backbone and two 5-chloro-3-pyridinylmethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester typically involves esterification reactions. One common method is the reaction of hexanedioic acid with 5-chloro-3-pyridinemethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The chlorine atoms in the pyridine rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Hexanedioic acid and 5-chloro-3-pyridinecarboxylic acid.

    Reduction: Hexanediol and 5-chloro-3-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester exerts its effects depends on its interaction with molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The chlorine atoms in the pyridine rings may also play a role in binding to specific molecular sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Adipic acid: A simpler dicarboxylic acid with similar backbone structure but without the pyridine ester groups.

    5-chloro-3-pyridinemethanol: A precursor used in the synthesis of the compound.

    Hexanedioic acid, bis(2-ethylhexyl) ester: Another ester derivative of hexanedioic acid with different ester groups.

Uniqueness

Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester is unique due to the presence of both the hexanedioic acid backbone and the 5-chloro-3-pyridinylmethyl ester groups

Properties

CAS No.

37744-47-1

Molecular Formula

C18H18Cl2N2O4

Molecular Weight

397.2 g/mol

IUPAC Name

bis[(5-chloropyridin-3-yl)methyl] hexanedioate

InChI

InChI=1S/C18H18Cl2N2O4/c19-15-5-13(7-21-9-15)11-25-17(23)3-1-2-4-18(24)26-12-14-6-16(20)10-22-8-14/h5-10H,1-4,11-12H2

InChI Key

OVYJJSSBRLTNQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)COC(=O)CCCCC(=O)OCC2=CC(=CN=C2)Cl

Origin of Product

United States

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